Telatinib (BAY 57-9352) is a potent, orally available, small-molecule tyrosine kinase inhibitor. [] It acts as a multi-targeted inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs) -2 and -3, platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit. [, , , ] In scientific research, Telatinib serves as a valuable tool for studying angiogenesis, tumor growth, and drug resistance mechanisms. [, , ] It acts as an antagonist of ATP-binding cassette (ABC) transporters, which play a role in multidrug resistance in cancer cells. [] This property makes it particularly relevant for investigating novel strategies to overcome chemoresistance in various cancers. []
Telatinib is a small molecule compound primarily recognized for its role as a targeted therapy in oncology. It is classified as a tyrosine kinase inhibitor, specifically targeting various receptor tyrosine kinases, including the vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptor alpha (PDGFRA), and c-Kit. This compound has shown promise in treating various solid tumors, particularly those exhibiting resistance to conventional chemotherapy.
The development of Telatinib (also known by its code name BAY 57-9352) was spearheaded by Bayer AG. The compound has been investigated through multiple clinical trials, focusing on its safety, pharmacokinetics, and therapeutic efficacy against advanced solid tumors.
The synthesis of Telatinib involves several complex organic chemistry techniques. While specific proprietary methods are not publicly detailed, the general approach includes:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but typically involve standard laboratory practices in organic synthesis.
The molecular structure of Telatinib can be represented as follows:
The compound features a complex arrangement that includes:
This structural configuration is crucial for its binding affinity to target receptors.
Telatinib undergoes various chemical reactions during its mechanism of action:
These reactions highlight Telatinib's role in modulating cellular signaling pathways involved in cancer progression.
Telatinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in angiogenesis and tumor growth:
Data from studies indicate that Telatinib significantly reduces tumor proliferation and induces cell death in various cancer models.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability testing under various environmental conditions.
Telatinib has several scientific uses, particularly in oncology:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7